4-Hydroxypiperidine-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
412016-31-0 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-hydroxypiperidine-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |
InChI Key |
OHZUEFKOZYWUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydroxypiperidine 1 Carboxylic Acid and Its Protected Forms
Strategies for N-Protection of the Piperidine (B6355638) Nitrogen Atom
The protection of the piperidine nitrogen is a fundamental step in the synthesis of 4-hydroxypiperidine-1-carboxylic acid derivatives, enabling regioselective reactions at other positions of the molecule. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.
Tert-Butyl Carbamate (B1207046) (Boc) Protection Routes via Piperidine-4-one or 4-Hydroxypiperidine (B117109)
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a range of conditions and its facile removal under acidic conditions.
From Piperidine-4-one: A common route to N-Boc-4-hydroxypiperidine involves a two-step process starting from 4-piperidone (B1582916). The first step is the protection of the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The resulting N-Boc-4-piperidone is then reduced to the corresponding alcohol. A typical reduction involves the use of sodium borohydride (B1222165) in a mixed solvent system of tetrahydrofuran (B95107) (THF) and methanol (B129727) at low temperatures, affording tert-butyl 4-hydroxypiperidine-1-carboxylate in high yield. For instance, a procedure describes the addition of sodium borohydride to a solution of tert-butyl 4-oxopiperidine-1-carboxylate in THF/MeOH at -10°C, yielding the product in 87% after workup.
From 4-Hydroxypiperidine: Alternatively, N-Boc-4-hydroxypiperidine can be synthesized directly from 4-hydroxypiperidine. This one-step process typically involves reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate in the presence of a base. A Chinese patent describes a method where 4-hydroxypiperidine is reacted with di-tert-butyl dicarbonate in methanol with potassium carbonate as the base, followed by refluxing to obtain the final product. google.com
| Starting Material | Reagents | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|
| Piperidine-4-one | 1. (Boc)₂O 2. Sodium borohydride | THF/Methanol, -10°C (for reduction) | Tert-butyl 4-hydroxypiperidine-1-carboxylate | 87% |
| 4-Hydroxypiperidine | (Boc)₂O, Potassium carbonate | Methanol, Reflux | Tert-butyl 4-hydroxypiperidine-1-carboxylate | High |
Benzyl (B1604629) Carbamate (Cbz) Protection Approaches
The benzyloxycarbonyl (Cbz) group is another common amine protecting group, which is stable to a variety of non-reductive conditions and can be readily removed by catalytic hydrogenation. The synthesis of N-Cbz-4-hydroxypiperidine is typically achieved by reacting 4-hydroxypiperidine with benzyl chloroformate in the presence of a base.
One detailed procedure involves the slow, dropwise addition of benzyl chloroformate to a cooled mixture of 4-hydroxypiperidine, aqueous sodium hydroxide, and dioxane. chemicalbook.com This method results in a near-quantitative yield of N-Cbz-4-hydroxypiperidine as an oil. chemicalbook.com Another approach utilizes N,N-diisopropylethylamine as the base in methylene (B1212753) dichloride, with benzyl chloroformate added over an extended period at low temperatures. prepchem.com
| Starting Material | Reagents | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 4-Hydroxypiperidine | Benzyl chloroformate, aq. NaOH | Dioxane, Cooled mixture, 30 min stirring post-addition | Benzyl 4-hydroxypiperidine-1-carboxylate | 99% chemicalbook.com |
| 4-Hydroxypiperidine | Benzyl chloroformate, N,N-Diisopropylethylamine | Methylene dichloride, Ice bath, 2 hr addition | Benzyl 4-hydroxypiperidine-1-carboxylate | Not specified prepchem.com |
Alkyl Ester Formations on the Carboxylic Acid (e.g., Ethyl and Methyl Esters)
The formation of alkyl esters, such as ethyl and methyl esters, on the 1-carboxylic acid of 4-hydroxypiperidine is a key transformation.
Ethyl Ester Formation: Ethyl 4-hydroxypiperidine-1-carboxylate can be prepared by reacting 4-hydroxypiperidine with ethyl chloroformate in the presence of a base like triethylamine (B128534). chemicalbook.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) at 0°C. chemicalbook.com
Methyl Ester Formation: The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been developed starting from 1-benzylpiperidin-4-one. researchgate.net This multi-step process involves a Strecker-type condensation followed by hydrolysis, esterification, N-acylation, and finally N-debenzylation to yield the desired product. researchgate.net While this example illustrates the formation of a more complex methyl ester derivative, the fundamental esterification of the piperidine-1-carboxylic acid can be achieved through standard methods.
| Ester Type | Starting Material | Key Reagents | Solvent | Temperature |
|---|---|---|---|---|
| Ethyl | 4-Hydroxypiperidine | Ethyl chloroformate, Triethylamine | Dichloromethane | 0°C chemicalbook.com |
| Methyl (derivative) | 1-Benzylpiperidin-4-one | Multi-step synthesis including SOCl₂ and Methanol for esterification | Various | Various |
Ring Formation and Functionalization Pathways to Access this compound
Beyond the protection of existing piperidine rings, advanced methodologies focus on the de novo construction of the 4-hydroxypiperidine core, often with control over stereochemistry.
Reductive Amination and Cyclization Strategies
Reductive amination is a powerful tool for the formation of the piperidine ring. Intramolecular reductive amination of dicarbonyl compounds is a particularly effective strategy. This approach often utilizes sugar-derived dicarbonyl substrates, which allows for the synthesis of polyhydroxylated piperidines with defined stereochemistry. chim.it The process typically involves the cyclization of the dicarbonyl compound in the presence of an amine source, such as ammonium (B1175870) formate (B1220265), and a reducing agent like sodium cyanoborohydride. chim.it This method has been successfully applied to the synthesis of deoxynojirimycin (DNJ) and its analogues. chim.it
A patent from 1974 describes the preparation of 4-hydroxy-piperidine derivatives by reducing a γ,δ-unsaturated nitrile to a γ,δ-unsaturated amine, followed by condensation with an aldehyde in an acidic solution. google.com This sequence leads to the formation of the 4-hydroxypiperidine ring. google.com
Stereoselective Synthesis from Chiral Precursors or via Diastereoselective Processes
The synthesis of enantiomerically pure or enriched 4-hydroxypiperidine derivatives is of paramount importance for the development of chiral drugs.
From Chiral Precursors: The "chiral pool" provides a rich source of starting materials for the stereoselective synthesis of complex molecules. Sugars, such as D-glucose, can be converted into dicarbonyl compounds that then undergo reductive amination to form chiral polyhydroxylated piperidines. chim.itresearchgate.net This approach leverages the inherent stereochemistry of the starting material to control the stereocenters in the final product. chim.itresearchgate.net For instance, the synthesis of enantiopure 2-O-hexyl-DIX and 4-O-hexyl-DIX has been achieved starting from L-xylose and D-xylose, respectively.
Diastereoselective Processes: Diastereoselective methods aim to control the relative stereochemistry of newly formed chiral centers. An aza-Prins cyclization has been reported for the highly diastereoselective synthesis of cis-4-hydroxypiperidines. rsc.org This method allows for the creation of C2 and C4 substituted piperidines with a tetrasubstituted carbon stereocenter at the C4 position. rsc.org Furthermore, biocatalytic approaches using carbonyl reductases have shown excellent potential for the synthesis of chiral 3-substituted-4-hydroxypiperidines. rsc.org These enzymes can reduce prochiral ketones with high enantioselectivity, providing access to specific stereoisomers. rsc.org
Enantioselective Methodologies for Specific Stereoisomers
The precise control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. Consequently, significant research has been dedicated to developing enantioselective methods for producing specific isomers of 4-hydroxypiperidine derivatives.
Chemoenzymatic Approaches: Biocatalysis offers a powerful and sustainable route to chiral piperidines. A notable chemoenzymatic strategy involves the asymmetric dearomatization of activated pyridines to produce substituted piperidines with exact stereochemistry. nih.gov This method can employ a stereoselective one-pot amine oxidase/ene imine reductase cascade, which converts N-substituted tetrahydropyridines into stereo-defined piperidine structures. nih.gov
Another potent biocatalytic method is the reduction of a ketone precursor using carbonyl reductases. rsc.orgnih.govrsc.org For instance, the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate can be achieved with exceptional stereoselectivity using specific carbonyl reductases, yielding chiral 3-substituted-4-hydroxypiperidines. rsc.orgnih.govrsc.org Research has identified enzymes that can produce different stereoisomers with high enantiomeric excess (>99%) and conversion rates (>99%). rsc.orgnih.govrsc.org This enzymatic approach highlights the potential for creating a full set of four stereoisomers by selecting the appropriate enzyme. rsc.orgnih.govrsc.org
An enantiodivergent chemoenzymatic synthesis has also been developed, starting from δ-valerolactam. researchgate.net This process uses an enzyme-catalyzed kinetic resolution to separate racemic intermediates, which are then converted into different enantiomers of fagomine (B1671860) and hydroxypipecolic acid through stereoselective reactions like hydroboration/oxidation and hydrogenation. researchgate.net
Asymmetric Chemical Synthesis: Beyond enzymatic methods, asymmetric chemical reactions provide robust pathways to chiral piperidines. The intramolecular aza-Michael addition is a key strategy for forming the piperidine ring. ntu.edu.sgresearchgate.net This reaction involves the cyclization of a nitrogen nucleophile onto an electron-deficient alkene or alkyne within the same molecule. ntu.edu.sgresearchgate.net Organocatalysts, such as bifunctional squaramides, can facilitate cascade aza-Michael/Michael addition reactions to yield highly functionalized chiral pyrrolidines and piperidines with excellent diastereoselectivities and enantioselectivities. rsc.org
A classic approach detailed in patent literature involves the condensation of γ,δ-unsaturated amines with aldehydes in an acidic solution. google.com This method prepares various substituted 4-hydroxy-piperidine derivatives, which are valuable intermediates for analgesics. google.com The process starts with the reduction of a β,γ-unsaturated nitrile to the corresponding amine, which is then cyclized via condensation with an aldehyde, creating multiple stereocenters. google.com
| Methodology | Key Reagents/Catalysts | Substrate Example | Key Feature |
| Enzymatic Reduction | Carbonyl Reductases (HeCR, DbCR) | tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Access to all four stereoisomers with >99% ee. rsc.orgnih.govrsc.org |
| Chemoenzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Activated Pyridines | One-pot cascade for precise stereochemical control. nih.gov |
| Enzymatic Kinetic Resolution | Lipases (e.g., Novozym 435) | Racemic 4-hydroxytetrahydropyridine derivative | Separation of enantiomers for divergent synthesis. researchgate.net |
| Condensation/Cyclization | Acidic Solution | γ,δ-Unsaturated Amine + Aldehyde | Forms multiple stereocenters in a single step. google.com |
| Aza-Michael Addition | Transaminases, Organocatalysts | Pro-chiral Ketoenones | Biocatalytic or organocatalytic ring formation. rsc.orgacs.org |
Scalable Synthetic Approaches for Industrial Research and Development
For a synthetic route to be viable in an industrial setting, it must be scalable, cost-effective, safe, and produce the target compound in high yield and purity. Several approaches for the synthesis of this compound and its protected forms, particularly the N-Boc derivative, have been optimized for large-scale production.
A widely adopted industrial synthesis starts from a piperidone precursor. One patented method describes the synthesis of N-Boc-4-hydroxypiperidine beginning with 4-piperidone hydrochloride hydrate. google.com The process involves:
Neutralization of the hydrochloride salt with a base like liquid ammonia.
Reduction of the resulting 4-piperidone, typically with a reducing agent such as sodium borohydride in a solvent like methanol.
Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate. google.com
The final step in many syntheses is the deprotection of the nitrogen atom, if the unprotected 4-hydroxypiperidine is the desired product. For the N-Boc protected form, this is typically achieved under acidic conditions. A general procedure involves treating tert-butyl 4-hydroxypiperidine-1-carboxylate with a saturated solution of hydrogen chloride in a solvent like 1,4-dioxane (B91453) at room temperature, which yields 4-hydroxypiperidine hydrochloride in near-quantitative yield (99%). chemicalbook.com
The synthesis of 4-hydroxypiperidine derivatives for pharmaceutical applications often requires robust and efficient coupling and functionalization steps. These compounds serve as crucial intermediates in the manufacturing of antihistamines like Bepotastine and Rupatidine. nbinno.com The reliability and quality of these scalable synthetic routes are therefore critical for the pharmaceutical supply chain. nbinno.com
| Step | Starting Material | Key Reagents | Product | Key Advantages |
| Reduction | tert-Butyl 4-oxopiperidine-1-carboxylate | Sodium borohydride | tert-Butyl 4-hydroxypiperidine-1-carboxylate | High yield (87-90%), mild conditions. |
| Full Synthesis | 4-Piperidone hydrochloride hydrate | 1. Liquid ammonia2. Sodium borohydride3. Di-tert-butyl dicarbonate | N-Boc-4-hydroxypiperidine | Accessible materials, high purity (99.5%), suitable for industrialization. google.com |
| Deprotection | tert-Butyl 4-hydroxypiperidine-1-carboxylate | HCl in 1,4-dioxane | 4-Hydroxypiperidine hydrochloride | High yield (99%), simple procedure. chemicalbook.com |
Chemical Transformations and Derivatization Strategies of 4 Hydroxypiperidine 1 Carboxylic Acid Scaffolds
Modifications and Reactions of the Carboxylic Acid Moiety
Activated Ester Formation for Further Derivatization
The carboxylic acid moiety of N-protected 4-hydroxypiperidine-1-carboxylic acid serves as a prime site for derivatization through the formation of activated esters. These reactive intermediates are crucial for subsequent coupling reactions, most notably for the formation of amide bonds with primary and secondary amines. The conversion of the carboxylic acid to an activated ester enhances its electrophilicity, facilitating nucleophilic attack under mild conditions.
Common strategies for the synthesis of activated esters from N-protected this compound involve the use of coupling agents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. koreascience.kracs.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then trapped by a nucleophilic activating agent like N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to generate the corresponding NHS-activated ester. acs.orggoogle.com The resulting N-hydroxysuccinimide esters are relatively stable and can be isolated, purified, and stored for future use. google.com They react efficiently with amines to form stable amide linkages, releasing NHS as a byproduct. google.com
Another class of activated esters, pentafluorophenyl (PFP) esters, are also utilized for their high reactivity and the formation of crystalline, stable intermediates. The synthesis of PFP esters can be achieved using similar carbodiimide-mediated coupling protocols with pentafluorophenol. These esters are particularly effective in peptide synthesis and for the acylation of a wide range of nucleophiles.
Alternative methods for the generation of activated esters that circumvent the use of carbodiimides have also been developed. Reagents such as triphosgene (B27547) or a combination of iodine and triphenylphosphine (B44618) (I2/PPh3) can directly convert carboxylic acids into their corresponding activated esters. nih.govnbinno.com These methods offer advantages in certain contexts, such as avoiding the formation of urea (B33335) byproducts associated with carbodiimide (B86325) coupling agents. chemicalbook.com
The choice of activating agent and reaction conditions can be tailored based on the specific N-protecting group on the piperidine (B6355638) nitrogen and the nature of the nucleophile to be used in the subsequent derivatization step. For instance, the synthesis of N-carbobenzoxy (Cbz) protected amino acid pentafluorophenyl esters is a well-established procedure that can be adapted for the this compound scaffold. researchgate.net
Table 1: Common Reagents for Activated Ester Formation
| Activating Agent | Coupling Reagent (if applicable) | Resulting Activated Ester | Key Features |
| N-Hydroxysuccinimide (NHS) | DCC, EDC | NHS Ester | Stable, widely used for amidation. google.com |
| N-Hydroxysulfosuccinimide (Sulfo-NHS) | EDC | Sulfo-NHS Ester | Water-soluble, ideal for bioconjugation in aqueous media. acs.org |
| Pentafluorophenol | DCC, EDC | PFP Ester | Highly reactive, often crystalline. |
| - | Triphosgene | - | Carbodiimide-free activation. nbinno.com |
| - | I2/PPh3 | - | Mild, carbodiimide-free activation. nih.gov |
Reactivity of the Piperidine Nitrogen Atom and its N-Substituents
The nitrogen atom of the piperidine ring is a key locus for introducing molecular diversity. Its reactivity is modulated by the presence of protecting groups, which can be strategically removed to allow for further functionalization.
Orthogonal Deprotection Strategies (e.g., Boc, Cbz Removal)
Orthogonal deprotection strategies are fundamental in the multi-step synthesis of complex molecules based on the 4-hydroxypiperidine (B117109) scaffold. These strategies allow for the selective removal of one protecting group in the presence of others, enabling stepwise functionalization of different parts of the molecule. The most commonly used N-protecting groups for the piperidine nitrogen in this context are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method for Boc deprotection. Alternatively, ethereal solutions of hydrogen chloride (HCl), such as HCl in dioxane or diethyl ether, are also effective. wikipedia.org More recently, milder methods have been developed to accommodate acid-sensitive functional groups that may be present elsewhere in the molecule. For example, the use of oxalyl chloride in methanol (B129727) has been reported as a mild and efficient method for N-Boc deprotection. chemicalbook.com Thermolytic deprotection in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) offers another alternative to acidic conditions. nbinno.com
The Cbz group , on the other hand, is stable to the acidic and basic conditions typically used for Boc and Fmoc group removal, respectively, making it orthogonal to these protecting groups. nbinno.com The classic method for Cbz deprotection is catalytic hydrogenolysis. This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nbinno.com This reaction is generally clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst, is another common method for Cbz removal and can be advantageous in certain situations. For substrates that are sensitive to catalytic hydrogenation (e.g., those containing double or triple bonds), other deprotection methods are available. These include the use of strong acids like HBr in acetic acid, or Lewis acids such as trimethylsilyl (B98337) iodide (TMSI). researchgate.net Additionally, reports have described the removal of the Cbz group using low-carbon alcohols, which can be particularly useful for certain heterocyclic compounds. researchgate.net
The orthogonality of Boc and Cbz protecting groups allows for a synthetic strategy where, for example, a Boc-protected piperidine nitrogen can be deprotected to allow for N-alkylation or N-acylation, while a Cbz-protected functional group elsewhere in the molecule remains intact. Conversely, the Cbz group can be removed via hydrogenolysis without affecting a Boc-protected amine. This strategic use of protecting groups is a cornerstone of modern organic synthesis.
Table 2: Orthogonal Deprotection of Common N-Protecting Groups
| Protecting Group | Common Deprotection Reagents | Conditions | Byproducts |
| Boc (tert-Butyloxycarbonyl) | Trifluoroacetic acid (TFA), HCl | Acidic | Isobutylene, CO2 |
| Cbz (Benzyloxycarbonyl) | H2, Pd/C | Hydrogenolysis | Toluene, CO2 |
Alkylation and Acylation Reactions on the Nitrogen
Following the deprotection of the piperidine nitrogen, the resulting secondary amine is a nucleophilic center that can readily undergo alkylation and acylation reactions to introduce a wide array of substituents.
N-Alkylation is a common method for introducing alkyl groups onto the piperidine nitrogen. This is typically achieved by reacting the deprotected 4-hydroxypiperidine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. nbinno.com Common bases used for this transformation include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). nbinno.com The choice of base and solvent can be optimized to achieve the desired reactivity and avoid side reactions. For example, the synthesis of N-methyl-4-hydroxypiperidine derivatives can be accomplished using methyl iodide. More complex alkyl groups can also be introduced, such as in the synthesis of substituted phenacyl derivatives of 4-hydroxypiperidine. nbinno.com
N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is a robust and widely used reaction in the synthesis of bioactive molecules. Acylation can be carried out using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. For instance, N-acylation with propionyl chloride would yield the corresponding N-propionyl-4-hydroxypiperidine derivative. The synthesis of N-acyl-N-phenyl ureas of piperidine derivatives showcases the versatility of acylation reactions on this scaffold. nih.gov In cases where the acylating agent is less reactive, or for more sensitive substrates, coupling agents such as HATU or HOBt can be employed to facilitate the reaction between a carboxylic acid and the deprotected piperidine nitrogen. Chemoselective acylation is also possible, allowing for the modification of the piperidine nitrogen in the presence of other nucleophilic groups by carefully controlling the reaction conditions. wikipedia.org
These alkylation and acylation reactions are fundamental tools for exploring the structure-activity relationships of 4-hydroxypiperidine-based compounds, allowing for the systematic variation of the substituent on the nitrogen atom to modulate biological activity.
Ring Functionalization and Side-Chain Modification within the Piperidine Framework
Beyond modifications at the nitrogen and hydroxyl groups, the carbon framework of the 4-hydroxypiperidine ring itself can be functionalized to introduce additional points of diversity. These modifications can involve the introduction of substituents at various positions on the ring or the alteration of existing side chains.
The synthesis of substituted 4-hydroxypiperidines can be achieved through various synthetic strategies. For instance, diastereoselective methods like the aza-Prins cyclization can provide access to C2 and C4 substituted 4-hydroxypiperidines. rsc.org The synthesis of chiral 3-substituted-4-hydroxypiperidines is also an area of active research, often employing stereoselective reduction of a ketone precursor. researchgate.net
Modification of the hydroxyl group at the C-4 position is a common strategy for introducing different functionalities. For example, the hydroxyl group can be converted into an ester, such as a 4-propionyloxy derivative, through reaction with an acid anhydride (B1165640) like propionic anhydride in the presence of a base like pyridine. google.com The hydroxyl group can also serve as a handle for the introduction of other groups via etherification reactions, such as in the Mitsunobu reaction to form N-heterocyclic alkyl ethers. chemicalbook.com
Functionalization at other positions of the piperidine ring can be more challenging but is achievable through various synthetic routes. For example, the synthesis of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives introduces a substituted phenyl group at the 4-position. nih.gov In some cases, a methylene (B1212753) group at the 4-position of a piperidine ring can be functionalized through hydroboration-oxidation to yield a hydroxymethyl group, which can then be further modified. acs.org
The modification of side chains attached to the piperidine ring is another important derivatization strategy. The nature of these side chains can significantly influence the biological activity of the molecule. For example, in the context of pyridobenzodiazepine derivatives, modifications of a basic side chain attached to the core structure were shown to differentially modulate binding to various receptors. nih.gov While not directly on a 4-hydroxypiperidine, these studies highlight the importance of side-chain modifications in tuning pharmacological properties.
The ability to functionalize the piperidine ring and modify side chains, in conjunction with the derivatization of the nitrogen and hydroxyl groups, provides a comprehensive toolkit for the medicinal chemist to explore the chemical space around the this compound scaffold and develop novel compounds with desired biological activities.
Stereochemical Investigations and Chiral Building Block Applications
Diastereoselective and Enantioselective Synthesis of Defined Stereoisomers of 4-Hydroxypiperidine-1-carboxylic Acid Derivatives
The controlled synthesis of specific stereoisomers of 4-hydroxypiperidine (B117109) derivatives is crucial for their application in fields like medicinal chemistry. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
One effective method for achieving diastereoselectivity is the aza-Prins cyclization, which has been used for a straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines. rsc.org This approach allows for the creation of C2 and C4 substituted piperidines that carry a tetrasubstituted carbon stereocenter at the C4 position. rsc.org Another strategy involves the Cu(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones, which produces 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov When combined with proline-catalyzed asymmetric Mannich reactions, this method facilitates the enantioselective synthesis of more complex, functionalized piperidin-2-ones and hydroxylated piperidines. nih.gov
Enzymatic methods have also proven effective. For instance, the baker's yeast reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate yields (3R, 4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate with excellent diastereomeric excess (>99% d.e.) and high enantiomeric excess (87% e.e.). nottingham.ac.uk Similarly, the reduction of other substituted oxo-piperidine-dicarboxylates using baker's yeast provides access to different stereoisomers with high stereochemical purity. nottingham.ac.uk
Below is a table summarizing selected stereoselective synthesis methods for 4-hydroxypiperidine derivatives.
| Method | Substrate | Product | Stereoselectivity |
| Aza-Prins Cyclization | gem-Disubstituted homoallylic amines and ketoaldehydes | cis-4-hydroxypiperidines | High diastereoselectivity |
| Cu(I)-catalyzed Reductive Aldol Cyclization | α,β-Unsaturated amides and ketones | 4-Hydroxypiperidin-2-ones | High diastereoselectivity |
| Baker's Yeast Reduction | 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate | (3R, 4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate | >99% d.e., 87% e.e. |
| Baker's Yeast Reduction | 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate | (2R, 3S)-1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate | >99% d.e., >97% e.e. |
| Baker's Yeast Reduction | 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate | (3R, 4S)-1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate | >99% d.e., >93% e.e. |
Conformational Analysis of the 4-Hydroxypiperidine Ring System and its Derivatives
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. rsc.org In the case of 4-hydroxypiperidine, the position of the hydroxyl group is a key factor in its conformational equilibrium. NMR spectroscopic studies have shown that the piperidine ring itself favors the chair conformation, with a barrier to ring inversion of 10.4 kcal mol⁻¹. rsc.org
For the 4-hydroxypiperidine molecule, there is a preference for the equatorial conformer, where the hydroxyl group is positioned at the equator of the chair. This conformer is estimated to be about 0.8 kcal mol⁻¹ more stable than the axial conformer. rsc.org However, this preference can be reversed for the corresponding piperidinium (B107235) cation. rsc.org Crystal structure analysis of various 4-hydroxypiperidine derivatives has shown that both axial and equatorial orientations of the hydroxyl group can exist in the solid state, likely influenced by factors such as hydrogen bonding. rsc.org For example, in the hydrochloride salt of 4-hydroxypiperidine, the OH group is found to be equatorial, while in a more complex carbamate (B1207046) derivative, structures with both axial and equatorial OH groups are observed. rsc.org
| Conformation Attribute | Finding |
| Preferred Ring Conformation | Chair |
| Ring Inversion Barrier (Piperidine) | 10.4 kcal mol⁻¹ rsc.org |
| OH Group Preference (4-Hydroxypiperidine) | Equatorial (more stable by ~0.8 kcal mol⁻¹) rsc.org |
| OH Group in Hydrochloride Salt (Solid State) | Equatorial rsc.org |
| OH Group in Carbamate Derivative (Solid State) | Both axial and equatorial observed rsc.org |
Utilization as a Chiral Auxiliary or Scaffold in Asymmetric Synthesis
Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of bioactive compounds. digitellinc.com The inherent chirality of substituted 4-hydroxypiperidine derivatives makes them valuable as chiral building blocks or scaffolds for asymmetric synthesis.
By attaching a chiral 4-hydroxypiperidine-based structure to a prochiral molecule, it can effectively direct the stereoselectivity of reactions. sigmaaldrich.com Once the desired stereochemistry is achieved, the auxiliary can be removed for potential reuse. sigmaaldrich.com The development of efficient synthetic pathways to construct and polycyclize piperidine scaffolds with high stereocontrol is an active area of research. digitellinc.com These scaffolds serve as foundational structures upon which more complex, enantiomerically pure molecules can be built, playing a crucial role in the synthesis of therapeutic and natural product compounds. sigmaaldrich.com
Influence of Stereochemistry on Reaction Pathways and Product Outcomes
The stereochemistry of the 4-hydroxypiperidine ring system exerts a significant influence on the pathways of chemical reactions and the stereochemical outcome of the products. The predefined stereocenters on the ring can direct the approach of reagents, leading to the preferential formation of one stereoisomer over others.
A key factor in this stereochemical control is allylic strain. In the synthesis of piperidines via cyclization reactions of acyclic substrates, the minimization of allylic strain in the transition states can be a determining factor, leading to high diastereoselectivity. digitellinc.com This principle is exploited in strategies that use enantiopure homoallylic amines to construct piperidine structures with high stereocontrol. digitellinc.com
Kinetic resolution is another process where the inherent stereochemistry of a piperidine derivative dictates the reaction outcome. In the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, a chiral base can preferentially deprotonate one enantiomer over the other, allowing for the separation of enantiomers. acs.org The N-Boc protecting group's rotational dynamics were found not to be detrimental to this stereochemical differentiation. acs.org Subsequent functionalization of the less reactive, enantioenriched starting material or the product of the initial reaction can lead to a variety of 2,4-disubstituted piperidines, all while retaining the established enantiopurity. acs.org This demonstrates how the initial stereochemistry of the piperidine ring directly influences subsequent synthetic transformations and the final product's configuration.
Applications of 4 Hydroxypiperidine 1 Carboxylic Acid in Advanced Organic Synthesis
Utilization as a Versatile Synthon in Heterocyclic Chemistry and Analog Preparation
4-Hydroxypiperidine-1-carboxylic acid and its derivatives are fundamental building blocks in synthetic chemistry, prized for their role as versatile synthons. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The bifunctional nature of this compound—the nucleophilic hydroxyl group and the electrophilic potential of the carboxylic acid group (often in an activated or esterified form)—allows for a wide range of chemical transformations.
Researchers frequently employ N-protected versions, such as the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives, to selectively mask the nitrogen's reactivity, thereby directing reactions to the hydroxyl or carboxyl functionalities. nbinno.comcymitquimica.com This strategy enables the systematic construction of a vast library of piperidine-based analogs. For instance, substituted phenacyl derivatives of 4-hydroxypiperidine (B117109) have been synthesized and evaluated for their analgesic properties. nih.gov These syntheses showcase the piperidine (B6355638) moiety as a foundational scaffold upon which various substituents can be installed to explore structure-activity relationships (SAR). researchgate.netnih.gov The preparation of these derivatives often involves standard organic reactions such as esterification, etherification, or nucleophilic substitution at the hydroxyl position, and amide bond formation following activation of the carboxylic acid. The resulting analogs are crucial intermediates for producing pharmacologically potent substances. google.com
Table 1: Common N-Protected Derivatives of 4-Hydroxypiperidine used as Synthons
| Derivative Name | Protecting Group | CAS Number | Molecular Formula |
|---|---|---|---|
| tert-butyl 4-hydroxypiperidine-1-carboxylate | Boc | 109384-19-2 | C10H19NO3 |
| Benzyl (B1604629) 4-hydroxypiperidine-1-carboxylate | Cbz | 95798-23-5 | C13H17NO3 |
Role in the Construction of Complex Molecular Architectures and Scaffolds for Bioactive Molecules
The rigid, chair-like conformation of the piperidine ring makes this compound an excellent scaffold for the construction of complex, three-dimensional molecular architectures. A scaffold serves as the core structure to which functional groups are attached to create bioactive molecules. This inherent structural rigidity helps to reduce the conformational flexibility of the final molecule, which is often advantageous for achieving high-affinity binding to biological targets. pharmablock.com
Its application is evident in the synthesis of molecules with significant biological activity. For example, it is a key intermediate in the synthesis of various pharmaceuticals, including antitumor agents and the antipsychotic drug Lurasidone. nbinno.comgoogle.com In these complex syntheses, the piperidine ring system is incorporated as a central feature, orienting various substituents in precise spatial arrangements.
Furthermore, its utility has been demonstrated in the development of inhibitors for enzymes crucial to microbial survival. In one notable example, derivatives of this scaffold were used to synthesize inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. nih.gov The synthesis of these complex inhibitors relies on the piperidine core to correctly position larger, functionalized aromatic groups that interact with the enzyme's active site. The stereochemistry of the piperidine scaffold, particularly in chiral derivatives like Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, is crucial for creating molecules that can distinguish between stereospecific biological targets. chemimpex.com
Application in Medicinal Chemistry Research as a Building Block for Pharmacophore Development
In medicinal chemistry, a pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering or blocking its biological response. nih.gov this compound provides several key features that are commonly found in pharmacophores: a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen of the carboxyl group), and a hydrophobic aliphatic core. nih.gov
The 4-hydroxypiperidine scaffold is extensively used in the design of ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.gov For enzyme inhibitors, the scaffold can position functional groups to interact with key residues in an enzyme's active site. For instance, derivatives of 4-hydroxypiperidine have been designed and screened for inhibitory activity against enzymes like β-glucuronidase and α-chymotrypsin. researchgate.net The synthesis of MenA inhibitors for tuberculosis treatment is another prime example where the piperidine moiety serves as the central scaffold for arranging the pharmacophoric elements required for potent enzyme inhibition. nih.gov The ability to form intramolecular hydrogen bonds within molecules built from this scaffold can help "lock" the molecule into a bioactive conformation, which is a powerful strategy in modern drug design. pharmablock.com
Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, forming a "library" that can be screened for biological activity. The structure of this compound is ideally suited for this approach. The presence of two distinct functional handles—the hydroxyl group and the nitrogen (typically deprotected from its carbamate (B1207046) form)—allows for divergent synthesis.
Starting from a common N-protected 4-hydroxypiperidine core, a library of esters or ethers can be generated by reacting the hydroxyl group with a set of diverse carboxylic acids or alkylating agents. Subsequently, the nitrogen protecting group can be removed, and the resulting secondary amine can be reacted with another set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, or aldehydes via reductive amination). This two-dimensional diversification strategy allows for the efficient generation of thousands of unique compounds built around the central piperidine scaffold, which can then be screened to identify novel bioactive agents. The synthesis of a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives for analgesic testing is an application of this principle. nih.gov
Employment in Peptide and Polymer Synthesis as a Monomer or Reagent
The unique structure of this compound and its stereoisomers, such as Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, makes it a valuable monomer in the synthesis of peptidomimetics and specialized polymers. chemimpex.com
In peptide synthesis, incorporating this cyclic, non-natural amino acid analog can impart specific conformational constraints on the resulting peptide chain. hongtide.com This is a widely used strategy to enhance metabolic stability, improve receptor selectivity, and increase the biological activity of peptides. chemimpex.commdpi.com The compound can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques, where its carboxylic acid group is activated by coupling reagents like DCC or DIC for amide bond formation. nbinno.compeptide.com Furthermore, it has been explored as a scaffold for creating conformationally constrained peptide nucleic acids (PNAs), which are synthetic DNA analogs with potential therapeutic applications. researchgate.net
While less common, the bifunctional nature of this compound also allows for its potential use as a monomer in polymer synthesis. Through polycondensation reactions, it could be incorporated into polyesters (via reaction of the hydroxyl and carboxyl groups) or polyamides (if the ring nitrogen is involved), leading to novel polymers with potentially unique physical and biomedical properties.
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lurasidone |
| tert-butyl 4-hydroxypiperidine-1-carboxylate |
| Benzyl 4-hydroxypiperidine-1-carboxylate |
| Ethyl 4-hydroxypiperidine-1-carboxylate |
| Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine |
| Dicyclohexylcarbodiimide (B1669883) (DCC) |
Computational Chemistry and Mechanistic Studies of 4 Hydroxypiperidine 1 Carboxylic Acid Derivatives
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for elucidating the structural and electronic properties of organic molecules, including derivatives of 4-hydroxypiperidine-1-carboxylic acid. nih.govnih.gov By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding chemical reactivity. mdpi.com
DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G**, are employed to optimize the molecular structure of these derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. nih.gov This structural optimization is the foundation for further computational analysis.
Once an optimized structure is obtained, DFT is used to calculate various quantum chemical parameters that describe the molecule's reactivity. nih.gov These descriptors help predict how a molecule will interact with other chemical species, particularly biological targets. Key reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is invaluable for predicting sites of interaction, such as hydrogen bonding. nih.gov
These theoretical calculations provide a detailed picture of the intrinsic properties of this compound derivatives, guiding the synthesis of new compounds with desired reactivity profiles. researchgate.net
Table 1: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical stability and reactivity |
| Electronegativity | χ | Measures the power to attract electrons |
| Chemical Hardness | η | Measures resistance to change in electron distribution |
| Chemical Softness | S | Reciprocal of hardness, indicates reactivity |
Molecular Docking Studies for Understanding Binding Modes of Derivative Scaffolds
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). journaljpri.com For derivatives of this compound, docking studies are essential for understanding how these scaffolds interact with biological targets and for predicting their potential therapeutic activity. researchgate.netresearchgate.net
The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different conformations and orientations. The results are ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower binding energy values typically indicate a more stable protein-ligand complex. nih.gov
Docking studies on piperidine-containing scaffolds have revealed key binding interactions that contribute to their biological activity. journaljpri.com These interactions commonly include:
Hydrogen Bonds: The hydroxyl group and the carboxylic acid moiety of the this compound scaffold are prime candidates for forming strong hydrogen bonds with amino acid residues in the receptor's active site, such as tyrosine, serine, or arginine. researchgate.net
Hydrophobic Interactions: The piperidine (B6355638) ring and any attached lipophilic groups can form favorable van der Waals and hydrophobic interactions with nonpolar residues like alanine, leucine, and tryptophan. nih.gov
π-Interactions: If the derivative contains aromatic rings, π-π stacking or π-alkyl interactions can further stabilize the complex. nih.gov
For example, in studies of various enzyme inhibitors, the binding modes of piperidine derivatives consistently show a combination of hydrogen bonding and hydrophobic contacts as crucial for potent inhibition. nih.govnih.gov By analyzing these binding modes, medicinal chemists can rationally design new derivatives with improved affinity and selectivity for a specific target. journaljpri.com
Table 2: Example of Molecular Docking Results for a Hypothetical Derivative
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Kinase X | Derivative A | -9.8 | ASP-181, LYS-65 | Hydrogen Bond |
| VAL-45, ILE-120 | Hydrophobic | |||
| Protease Y | Derivative A | -8.5 | SER-195, HIS-57 | Hydrogen Bond |
Conformational Landscape Analysis and Energetic Profiling
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The 4-hydroxypiperidine (B117109) ring is not planar and primarily adopts a chair conformation to minimize steric strain. Conformational analysis investigates the different possible spatial arrangements of a molecule and their relative energies. researchgate.net
For piperidine derivatives, the key conformational equilibrium is the interconversion between two chair forms. rsc.org The substituents on the ring can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by steric and electronic factors, such as 1,3-diaxial interactions and the potential for intramolecular hydrogen bonding. researchgate.net
In derivatives of this compound, the orientation of the hydroxyl and carboxylic acid groups is critical. The energetic preference for the equatorial position is a well-established principle in cyclohexane (B81311) and piperidine systems, as it minimizes steric clashes. rsc.org Computational methods can be used to calculate the energy difference (ΔG) between the axial and equatorial conformers.
Furthermore, intramolecular hydrogen bonds can significantly influence conformational preference. rsc.org For example, a hydrogen bond between the hydroxyl group at the 4-position and the carbonyl oxygen of the carboxylic acid group could stabilize a specific conformer. Studies on related piperidine-3-carboxylic acid (nipecotic acid) derivatives have shown that intramolecular hydrogen bonds between the ring nitrogen and the carboxylic acid group can have energies of approximately 1.7 kcal/mol, significantly impacting the conformational equilibrium. rsc.org
Understanding the conformational landscape and the energetic profile of these derivatives is crucial for drug design, as the bioactive conformation (the shape the molecule adopts when binding to its target) may not be the lowest energy conformation in solution.
Table 3: Relative Energies of Piperidine Ring Conformations
| Conformation | Description | Relative Energy | Key Features |
|---|---|---|---|
| Chair | Most stable conformation | Lowest | Minimizes angle and torsional strain |
| Twist-Boat | Flexible, intermediate energy | Higher | Relieves some steric strain of the boat form |
Spectroscopic Property Prediction and Validation for Structural Characterization
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of newly synthesized compounds. nih.govresearchgate.net This synergy between theoretical prediction and experimental validation is a powerful approach for structural characterization.
Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the vibrational modes (stretching, bending, rocking) of the chemical bonds within the molecule. By comparing the calculated infrared (IR) spectrum with the experimental one, researchers can assign specific absorption bands to particular functional groups. For instance, the characteristic stretching frequencies for the O-H group (around 3500 cm⁻¹), the C=O of the carboxylic acid (around 1700 cm⁻¹), and C-N bonds can be accurately predicted and verified. nih.gov
The accuracy of these predictions depends on the chosen computational level (functional and basis set) and often requires the use of scaling factors to better match experimental values. nih.govmdpi.com The validation of a synthesized this compound derivative's structure is greatly enhanced when experimental IR and NMR data show strong concurrence with the computationally predicted spectra. nih.gov
Future Perspectives and Emerging Research Directions for 4 Hydroxypiperidine 1 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is critical for the continued utility of 4-hydroxypiperidine-1-carboxylic acid, with a strong emphasis on developing methodologies that are not only efficient but also environmentally benign. Current research focuses on improving existing synthetic routes and discovering new ones that offer higher yields, use less hazardous reagents, and simplify operational procedures.
One patented method for the synthesis of N-Boc-4-hydroxypiperidine, a key derivative, highlights a process designed for high yield and purity, which are crucial for industrial applications. google.com The synthesis involves the reduction of 4-piperidone (B1582916) followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. google.com This method is noted for its use of accessible raw materials and operational simplicity, making it suitable for large-scale production. google.com The process, which involves steps like refluxing and crystallization, consistently yields a high-purity product. google.com
Future research is expected to build upon such methods by incorporating principles of green chemistry. This includes the exploration of:
Catalytic Hydrogenation: Replacing traditional reducing agents with catalytic systems (e.g., using transition metal catalysts and molecular hydrogen) to minimize waste.
Flow Chemistry: Transitioning from batch processing to continuous flow systems to improve reaction control, enhance safety, and increase throughput.
Biocatalysis: Employing enzymes to perform key transformations with high selectivity and under mild conditions, reducing the need for protecting groups and harsh reagents.
These sustainable approaches aim to reduce the environmental footprint of synthesizing this important building block while maintaining cost-effectiveness and product quality.
| Synthetic Step | Reagents/Conditions | Key Advantages |
| 4-Piperidone Formation | 4-piperidone hydrochloride hydrate, liquid ammonia, toluene | Utilizes readily available starting materials. |
| Reduction to 4-Hydroxypiperidine (B117109) | Methanol (B129727), sodium borohydride (B1222165), reflux | Standard and effective reduction method. |
| Boc-Protection | Di-tert-butyl dicarbonate (B1257347), potassium carbonate, methanol | High yield and provides a stable, pure product suitable for further use. google.com |
Expanded Utility in Chemical Biology and Advanced Material Science
The unique structural features of this compound—a rigid heterocyclic core with modifiable hydroxyl and carboxylic acid functionalities—make it an attractive scaffold for applications beyond traditional medicinal chemistry.
In Chemical Biology: The piperidine (B6355638) ring is a privileged scaffold in neuroscience research, and derivatives of 4-hydroxypiperidine are used to probe neurotransmitter systems and develop targeted therapies for neurological disorders. chemimpex.com The hydroxyl group provides a convenient handle for bioconjugation, allowing the attachment of the molecule to larger biomolecules like proteins or peptides. chemimpex.comchemimpex.com This is crucial for creating targeted drug delivery systems, where the piperidine moiety can influence solubility, cell permeability, and target binding. Future work will likely focus on developing sophisticated bioconjugates for diagnostic imaging and targeted therapeutic delivery.
In Advanced Material Science: The potential of 4-hydroxypiperidine derivatives in material science is an emerging area of research. chemimpex.comchemimpex.com The compound can be used as a monomer or a cross-linking agent in the synthesis of novel polymers. chemimpex.com The incorporation of the piperidine ring into a polymer backbone can impart unique properties, such as enhanced thermal stability, specific recognition capabilities, or altered mechanical strength. chemimpex.com Researchers are exploring its use in creating advanced materials for various industrial applications, including specialty polymers and functional coatings. chemimpex.comchemimpex.com
| Field | Application Area | Rationale / Future Direction |
| Chemical Biology | Bioconjugation | Attachment to biomolecules to improve drug delivery and reduce side effects. chemimpex.com |
| Neuroscience Research | Serves as a building block for compounds targeting neurological disorders. chemimpex.com | |
| Advanced Materials | Polymer Synthesis | Used as an intermediate to create novel materials with specific properties like improved thermal stability. chemimpex.comchemimpex.com |
Advancements in Stereocontrolled Synthesis and Derivatization
Many bioactive molecules exist as stereoisomers, where only one configuration provides the desired therapeutic effect. Consequently, the ability to control the three-dimensional arrangement of atoms during the synthesis of 4-hydroxypiperidine derivatives is of paramount importance.
Recent advancements in asymmetric synthesis are enabling the preparation of enantiomerically pure piperidine derivatives. Methodologies such as catalytic asymmetric hydrogenation and kinetic resolution are being applied to create specific stereoisomers of substituted piperidines. whiterose.ac.uk For instance, research has demonstrated the stereocontrolled synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides, which share structural motifs with this compound. nih.gov These complex syntheses allow for the creation of molecules with multiple, precisely controlled stereocenters. nih.gov
Future research will focus on developing more efficient and versatile stereoselective methods. This includes:
Organocatalysis: Using small organic molecules as catalysts to induce chirality, avoiding the use of expensive and potentially toxic heavy metals.
Substrate-Controlled Synthesis: Designing synthetic routes where the existing chirality in a starting material directs the formation of new stereocenters.
Enantioselective Derivatization: Developing reactions that can selectively modify one enantiomer in a racemic mixture of 4-hydroxypiperidine derivatives, allowing for the separation and functionalization of the desired isomer.
These advancements will be crucial for synthesizing next-generation drugs with improved potency and reduced side effects.
Integration with High-Throughput Synthesis and Screening Platforms for Chemical Discovery
The discovery of new drugs and materials is being revolutionized by automation and miniaturization. High-throughput synthesis (HTS) and screening platforms allow for the rapid creation and evaluation of vast libraries of chemical compounds. mdpi.commdpi.com
Integrating this compound into these platforms can significantly accelerate the discovery of novel bioactive derivatives. Using automated systems, the core scaffold can be systematically reacted with a diverse set of building blocks in a miniaturized format, such as a 1536-well plate. nih.gov This "on-the-fly" synthesis on a nanomole scale generates large libraries of unique compounds. nih.gov
These libraries can then be directly subjected to high-throughput screening assays to identify "hits" for a specific biological target or a desired material property. mdpi.comprf.org For example, a library of piperidine derivatives could be screened for binding affinity to a particular enzyme or receptor. nih.gov This approach drastically reduces the time and resources required for lead identification compared to traditional methods. mdpi.comprf.org
Future developments will likely involve the coupling of these platforms with artificial intelligence and machine learning algorithms to predict the properties of virtual compounds, further optimizing the selection of candidates for synthesis and screening. This synergy between automated chemistry and computational analysis represents a powerful paradigm for accelerating chemical discovery.
Q & A
Q. What are the recommended methods for synthesizing 4-Hydroxypiperidine-1-carboxylic acid in a laboratory setting?
The synthesis typically involves cyclization or functionalization of piperidine derivatives. For example, hydroxylation of piperidine-1-carboxylic acid precursors under controlled pH conditions (e.g., using catalytic hydroxylation agents) can yield the target compound. Purification is achieved via recrystallization or preparative HPLC, with structural confirmation using H/C NMR and LC-MS . Handling moisture-sensitive intermediates requires inert atmospheres (N/Ar) to prevent hydrolysis .
Q. How can researchers ensure the purity of this compound during synthesis and purification?
Purity validation requires orthogonal analytical methods:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<2%) .
- NMR : Confirm absence of residual solvents (e.g., DMSO, THF) and byproducts via H NMR integration .
- Mass Spectrometry : LC-MS or HRMS to verify molecular ion peaks and isotopic patterns .
Storage in amber vials under nitrogen at –20°C minimizes oxidative degradation .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Stereochemical Analysis : Chiral HPLC or polarimetry to resolve enantiomers .
- Structural Elucidation : X-ray crystallography for solid-state conformation, supplemented by IR spectroscopy for functional group identification (e.g., –OH stretch at 3200–3600 cm) .
- Stability Profiling : Accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in stability data of this compound under varying pH conditions?
Discrepancies in stability often arise from pH-dependent hydrolysis or oxidation. For example:
- Acidic Conditions : Protonation of the hydroxyl group may accelerate ring-opening reactions. Monitor via H NMR for loss of piperidine resonance .
- Basic Conditions : Deprotonation can lead to nucleophilic attack on the carboxylic acid moiety. Use buffered solutions (pH 7–8) and chelating agents to stabilize the compound .
Controlled studies with isotopically labeled analogs (e.g., O) can elucidate degradation pathways .
Q. How can researchers optimize reaction conditions to minimize racemization in stereospecific derivatives of this compound?
- Temperature Control : Reactions conducted at ≤0°C reduce thermal racemization .
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during esterification or amidation .
- In-situ Monitoring : Chiral HPLC with crown ether columns to track enantiomeric excess (ee) during synthesis .
Q. What methodologies are used to analyze and mitigate degradation pathways of this compound in long-term stability studies?
- Forced Degradation : Expose the compound to heat, light, and oxidative stress (HO) to identify labile sites. LC-MS/MS can characterize oxidation byproducts (e.g., ketone or epoxide derivatives) .
- Computational Modeling : DFT calculations to predict degradation hotspots (e.g., C–N bond cleavage) and guide structural modifications .
- Packaging Solutions : Use amber glass vials with oxygen absorbers to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
